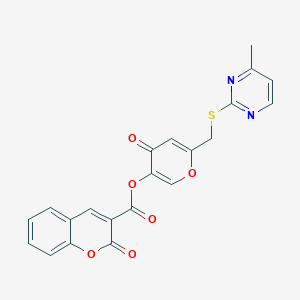
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C21H14N2O6S and its molecular weight is 422.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate is a complex organic molecule notable for its unique structural features, which include a pyrimidine ring, a pyranone moiety, and a chromene derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N2O4S, with a molecular weight of approximately 382.5 g/mol. The presence of various functional groups, including thioether and ester functionalities, contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 382.5 g/mol |
| Structure | Pyrimidine, Pyranone, Chromene |
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural motifs often exhibit significant antimicrobial activity . For instance, derivatives of pyranones have been reported to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. In vitro tests on related compounds have shown effectiveness against a variety of pathogens, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research indicates that the compound may also possess anticancer properties . Similar molecules have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway. A study involving pyranone derivatives demonstrated their ability to inhibit tumor growth in animal models by promoting cell cycle arrest and apoptosis in cancerous tissues.
The mechanism of action for this compound is primarily linked to its interactions with biological targets such as enzymes or receptors. The thioether and pyrimidine moieties are crucial for binding at active sites, potentially modulating enzymatic activity. The chromene group may enhance cell permeability, facilitating its therapeutic effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyranone derivatives, revealing that compounds similar to the target compound exhibited Minimum Inhibitory Concentrations (MIC) as low as 10 µg/mL against E. coli and S. aureus.
- Anticancer Activity : In vivo studies on related compounds demonstrated significant tumor reduction in xenograft models of breast cancer, with treated groups showing up to 70% reduction in tumor volume compared to controls.
Propiedades
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6S/c1-12-6-7-22-21(23-12)30-11-14-9-16(24)18(10-27-14)29-20(26)15-8-13-4-2-3-5-17(13)28-19(15)25/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQRMNKVJAGECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














